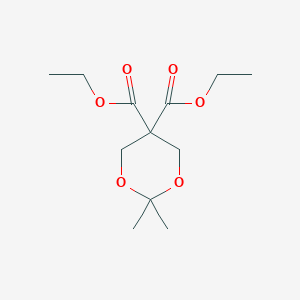

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRLQBPVLCTGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301992 | |

| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51335-75-2 | |

| Record name | 51335-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 51335-75-2[1][2][3]

This document provides a comprehensive overview of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a versatile building block in organic synthesis. It includes key chemical and physical data, potential applications, and illustrative experimental workflows and protocols relevant to its use as a pharmaceutical intermediate.[2][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing synthetic routes and for the safe handling and storage of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | [3] |

| Molecular Weight | 260.28 g/mol | [3] |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity | ≥ 96-98% | [2][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,2-dimethyl-[1][3]dioxane-5,5-dicarboxylic acid diethyl ester, NSC 693437 | [3] |

| Storage | Store in shaded, cool, and dry places | [2] |

Applications in Synthesis

This compound is primarily utilized as a versatile intermediate in organic synthesis.[4] Its structure, featuring a protected dicarboxylic acid, makes it a valuable precursor for the synthesis of more complex molecules. Related dioxolane and dioxane structures serve as key intermediates in the synthesis of pharmaceuticals and bioactive molecules. For instance, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a crucial intermediate for the anti-tumor drug gemcitabine.[6] The pyridine-based analogue, diethyl 2,5-pyridinedicarboxylate, is a precursor for compounds used in materials science, such as Metal-Organic Frameworks (MOFs), and in the development of agrochemicals.[7]

Synthetic Workflow

The synthesis of diethyl esters of dicarboxylic acids typically involves an esterification reaction. A generalized workflow for the synthesis of compounds like this compound is depicted below.

References

- 1. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]

- 2. This compound, CasNo.51335-75-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]

- 3. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Due to the limited availability of in-depth experimental data in publicly accessible domains, this document focuses on consolidating known properties and presenting a logical framework for its synthesis and characterization based on established chemical principles.

Chemical Identity and Properties

This compound, with the CAS number 6339-39-5, is a dicarboxylate ester containing a 1,3-dioxane ring.[1] Its rigid cyclic structure and the presence of two ester functionalities make it a potentially valuable building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, primarily computed from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | PubChem |

| Molecular Weight | 260.28 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6339-39-5 | PubChem |

| Canonical SMILES | CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC | PubChem |

| InChI Key | LRRLQBPVLCTGIE-UHFFFAOYSA-N | PubChem |

| Boiling Point | 296.7±35.0 °C (Predicted) | PubChem |

| Density | 1.1±0.1 g/cm³ (Predicted) | PubChem |

| pKa | 12.19±0.70 (Predicted) | PubChem |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol

A potential method for the preparation of this compound is the acid-catalyzed reaction between diethyl malonate and 2,2-dimethyl-1,3-propanediol.

-

Reaction: Diethyl malonate is reacted with 2,2-dimethyl-1,3-propanediol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water (e.g., toluene).

-

Purification: The reaction mixture would be neutralized, washed with brine, and the organic layer dried over an anhydrous salt like magnesium sulfate. The solvent would then be removed under reduced pressure, and the crude product purified by vacuum distillation or column chromatography.

The following diagram illustrates the logical workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Characterization

A standard characterization workflow would be employed to confirm the identity and purity of the synthesized compound.

General Characterization Methodology

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the ethyl groups, the gem-dimethyl groups, and the methylene protons of the dioxane ring. The carbon NMR would confirm the presence of the carbonyl carbons, the quaternary carbon of the dioxane ring, and the other carbon environments.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, notably the strong carbonyl stretch of the ester groups.

-

Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the final product.

The following diagram outlines a typical experimental workflow for the characterization of the target compound.

Caption: General experimental workflow for the characterization of a synthesized organic compound.

Applications in Drug Development

While specific biological activities for this compound are not well-documented, its structural motifs suggest potential as a scaffold in medicinal chemistry. The rigid dioxane core can serve as a non-aromatic spacer, and the ester groups provide handles for further chemical modification to explore structure-activity relationships.

Conclusion

This compound is a compound with well-defined chemical and physical properties that are primarily available through computational predictions. While it holds potential as a building block in organic synthesis, particularly for pharmaceutical applications, there is a notable absence of detailed, publicly available experimental protocols and biological studies. The synthesis and characterization workflows presented in this guide are based on established chemical principles and serve as a logical framework for researchers interested in working with this compound. Further empirical studies are necessary to fully elucidate its reactivity, biological activity, and potential applications.

References

An In-Depth Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and similar molecules.

Chemical Structure and Properties

This compound is a cyclic ketal and a diester. Its core structure consists of a six-membered 1,3-dioxane ring, substituted at the 2-position with two methyl groups and at the 5-position with two ethyl carboxylate groups.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51335-75-2 |

| Canonical SMILES | CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC |

| InChI Key | LRRLQBPVLCTGIE-UHFFFAOYSA-N |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

| Density | Not available |

Synthesis

A common method for the formation of a 1,3-dioxane ring is the acid-catalyzed reaction of a 1,3-diol with a ketone or an aldehyde. In this case, 2,2-dimethyl-1,3-propanediol would react with a suitable carbonyl compound. Subsequently, the ester groups could be introduced. A more direct approach would be the reaction of 2,2-dimethyl-1,3-propanediol with diethyl malonate.

Proposed Experimental Protocol: Synthesis via Knoevenagel-type Condensation

This proposed protocol is based on the principles of Knoevenagel condensation, which involves the reaction of an active methylene compound (like diethyl malonate) with a carbonyl compound, though in this case, it would be an acetal exchange with a diol.

Materials:

-

2,2-Dimethyl-1,3-propanediol

-

Diethyl malonate

-

Anhydrous toluene or other suitable azeotroping agent

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq), diethyl malonate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Add a sufficient amount of anhydrous toluene to the flask to allow for efficient azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, predicted spectral characteristics can be inferred from the structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the two equivalent methyl groups at the 2-position of the dioxane ring, and a singlet for the four equivalent protons of the two -CH₂- groups of the dioxane ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the quaternary carbon at the 5-position, the carbons of the ethyl groups, the acetal carbon at the 2-position, the methyl carbons at the 2-position, and the methylene carbons of the dioxane ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹) and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 260.12, along with characteristic fragmentation patterns corresponding to the loss of ethoxy groups and other fragments of the molecule.

Applications in Drug Development

While there is no specific information available regarding the application of this compound in drug development, molecules containing the 1,3-dioxane scaffold are of interest in medicinal chemistry. The 1,3-dioxane ring can act as a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The diester functionality provides handles for further chemical modification, allowing for the synthesis of a variety of derivatives for screening in drug discovery programs.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis, purification, and analysis.

References

Technical Guide: Molecular Weight Determination of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a chemical compound with applications as a building block in organic synthesis. Accurate determination of its molecular weight is fundamental for compound verification, reaction stoichiometry, and quality control in research and pharmaceutical development. This document provides a comprehensive overview of the key physicochemical properties and outlines the standard methodologies for the precise determination of its molecular weight and structural confirmation.

Core Compound Data

The essential quantitative data for this compound are summarized below. These values are critical for analytical instrumentation setup and data interpretation.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | PubChem[1] |

| Average Molecular Weight | 260.28 g/mol | PubChem[1] |

| Monoisotopic Molecular Weight | 260.12598835 Da | PubChem[1] |

| CAS Number | 51335-75-2 | Dalton Research Molecules, Divbio Science Europe[2][3] |

Experimental Protocols for Molecular Weight Verification

The molecular weight of a synthesized organic compound is experimentally verified to confirm its identity and purity. The two primary techniques for this purpose are Mass Spectrometry (for direct mass measurement) and Nuclear Magnetic Resonance Spectroscopy (for structural elucidation which indirectly confirms the compound).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] It provides the exact molecular weight and can reveal fragmentation patterns that help in structural confirmation.[6]

3.1.1 General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.[7]

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.[7]

-

Ensure the final solution is clear and free of any particulates. If necessary, filter the sample.[7]

-

-

Instrumentation and Analysis:

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

-

Set the instrument to positive ion mode. The molecule is expected to ionize via protonation ([M+H]⁺) or adduction with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

-

Data Interpretation:

-

The primary peak of interest will be the molecular ion peak. For this compound (MW = 260.28), expect to observe the following adducts:

-

[M+H]⁺: at m/z ≈ 261.13

-

[M+Na]⁺: at m/z ≈ 283.11

-

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the experimentally measured exact mass with the theoretical value (260.1260 for the neutral molecule).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules, thereby confirming the compound's identity and, by extension, its molecular weight.[9][10] It analyzes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[11]

3.2.1 General Protocol for ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[10]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Run standard ¹H (proton) and ¹³C (carbon-13) NMR experiments.

-

Additional 2D NMR experiments like COSY and HSQC can be performed to confirm connectivity between protons and carbons.[12]

-

-

Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals corresponding to the different types of protons in the molecule (e.g., ethyl ester protons, dioxane ring protons, methyl group protons). The integration of these signals should be proportional to the number of protons.

-

¹³C NMR: The spectrum should display 12 distinct carbon signals, corresponding to the molecular formula C₁₂H₂₀O₆, confirming the presence of all carbon atoms.

-

The observed chemical shifts and coupling patterns must be consistent with the known structure of this compound.

-

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the characterization and molecular weight verification of a synthesized compound like this compound.

References

- 1. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]

- 3. 2,2-DIMETHYL-[1,3]DIOXANE-5,5-DICARBOXYLIC ACID DIETHYL ESTER [divbio.eu]

- 4. fiveable.me [fiveable.me]

- 5. m.youtube.com [m.youtube.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a versatile building block in organic synthesis. It covers the compound's chemical properties, a detailed synthesis protocol for its precursor, and its applications, particularly within the pharmaceutical and life sciences sectors.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 2,2-dimethyl-[1][2]dioxane-5,5-dicarboxylic acid diethyl ester and its CAS Number is 51335-75-2 .[1][3][4]

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below, based on computed data from PubChem.[1]

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| Exact Mass | 260.12598835 Da |

| CAS Number | 51335-75-2 |

| Topological Polar Surface Area | 71.1 Ų |

| Complexity | 293 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

| XLogP3 | 0.9 |

Synthesis Pathway and Rationale

This compound is synthesized via a two-step process. The first step involves the formation of Diethyl bis(hydroxymethyl)malonate from diethyl malonate and formaldehyde.[5] In the second step, this diol intermediate undergoes an acid-catalyzed reaction with acetone to form the target cyclic ketal. This dioxane structure serves as a protective group for the diol, a common strategy in multi-step organic synthesis to prevent unwanted reactions of the hydroxyl groups.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from commercially available starting materials to the final product.

Caption: Two-step synthesis of the target compound from diethyl malonate.

Experimental Protocols

The synthesis of the target compound relies on the successful preparation of its key intermediate, Diethyl bis(hydroxymethyl)malonate.

Protocol: Synthesis of Diethyl bis(hydroxymethyl)malonate

This procedure is adapted from a well-established method published in Organic Syntheses, ensuring high reliability and reproducibility.[5]

Materials:

-

Formaldehyde solution (equivalent to 60 g, 2 moles of formaldehyde)

-

Potassium bicarbonate (8 g)

-

Diethyl malonate (160 g, 1 mole)

-

Saturated ammonium sulfate solution

-

Ether (peroxide-free)

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

In an 800-ml beaker placed in a water bath at 20°C, combine the formaldehyde solution and potassium bicarbonate.

-

With mechanical stirring, add diethyl malonate dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.

-

Continue stirring for one hour after the addition is complete.

-

Transfer the mixture to a separatory funnel, add 320 ml of saturated ammonium sulfate solution, and extract the product with 320 ml of ether.

-

Dry the ethereal extract over anhydrous sodium sulfate for one hour, filter, and wash the sulfate with 50 ml of anhydrous ether.

-

Distill the ether from the combined filtrates until the liquid temperature reaches 45-50°C.

-

Remove the remaining volatile materials under vacuum (20-30 mm Hg) while warming the flask to 40°C until crystallization begins. Maintain this for an additional 30 minutes.

-

Add 500 ml of isopropyl ether and warm the mixture to 50°C, swirling until all material dissolves.

-

Cool the solution in an ice bath with stirring to induce crystallization, then refrigerate for at least one hour.

-

Filter the crystals, dry them at room temperature, and then in a vacuum desiccator over sulfuric acid. The expected yield is 158–166 g (72–75%) of colorless crystals with a melting point of 48–50°C.[6]

Protocol: Synthesis of this compound

This second step is a standard acid-catalyzed ketalization reaction.

Materials:

-

Diethyl bis(hydroxymethyl)malonate (1 mole equivalent)

-

Acetone (can be used as the solvent, large excess) or 2,2-Dimethoxypropane (1.1 mole equivalents)

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

Anhydrous aprotic solvent (e.g., toluene or dichloromethane if using 2,2-dimethoxypropane)

General Procedure:

-

Dissolve Diethyl bis(hydroxymethyl)malonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add acetone and the acid catalyst. If using toluene as a solvent with acetone, a Dean-Stark apparatus is recommended to remove the water formed during the reaction and drive the equilibrium toward the product.

-

Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate wash).

-

Extract the product into an organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product as necessary, typically via column chromatography or distillation.

Applications in Research and Drug Development

This compound and its precursor serve as crucial intermediates in advanced organic synthesis.

-

Versatile Building Block : The precursor, Diethyl bis(hydroxymethyl)malonate, is a highly versatile building block for creating substituted malonic esters, acrylic esters, and isobutyric esters.[2][7] These motifs are common in complex organic molecules.

-

Pharmaceutical Intermediate : The title compound is classified as a pharmaceutical intermediate.[3] The dioxane ring acts as a protecting group for the 1,3-diol functionality, allowing chemists to perform reactions on the ester groups or other parts of a larger molecule without interference from the hydroxyl groups. The protecting group can be readily removed under acidic conditions when the diol is needed for subsequent transformations.

-

Drug Discovery : Derivatives of the parent structure have been investigated for potential biological activities, including antimicrobial and antifungal properties, making the core scaffold a point of interest for developing new therapeutic agents.[2] While direct applications are not extensively documented, its role as a synthetic tool facilitates the construction of complex molecules that are candidates for drug development.[2]

References

- 1. This compound | C12H20O6 | CID 287722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Diethyl bis(hydroxymethyl)malonate | 20605-01-0 [smolecule.com]

- 3. This compound, CasNo.51335-75-2 Changzhou Ansciep Chemical Co.,Ltd. China (Mainland) [ansciepchem.lookchem.com]

- 4. This compound | CAS 51335-75-2 [daltonresearchmolecules.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a valuable building block in organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound, with the chemical formula C₁₂H₂₀O₆ and a molecular weight of 260.28 g/mol , is a disubstituted 1,3-dioxane derivative.[1] Its structure, featuring a protected diol and two ester functionalities, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The rigid 1,3-dioxane ring provides a defined stereochemical scaffold, while the ester groups allow for a variety of subsequent chemical transformations.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves a one-pot, acid-catalyzed condensation reaction. This approach brings together three key components:

-

Diethyl malonate: Serves as the source of the dicarboxylate moiety and the central carbon of the C5 position.

-

2,2-dimethyl-1,3-propanediol: Acts as the diol component, forming the backbone of the 1,3-dioxane ring.

-

A formaldehyde equivalent (e.g., paraformaldehyde or trioxane): Provides the methylene bridge at the C2 position of the dioxane ring, which is subsequently ketalized with the diol.

The reaction proceeds via the formation of a bis-hydroxymethyl intermediate from diethyl malonate and formaldehyde, which then undergoes an acid-catalyzed cyclization with 2,2-dimethyl-1,3-propanediol to yield the target product. A general patent describes a similar process for preparing 5,5-disubstituted 1,3-dioxane derivatives.[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

2,2-dimethyl-1,3-propanediol

-

Paraformaldehyde

-

Toluene (or another suitable azeotroping solvent)

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add diethyl malonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and paraformaldehyde (1.2 eq).

-

Solvent and Catalyst Addition: Add a suitable volume of toluene to the flask to ensure adequate stirring and azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, typically for 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.0 |

| 2,2-dimethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15 | 1.1 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | 1.2 |

| This compound | C₁₂H₂₀O₆ | 260.28 | Theoretical 1.0 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | Reflux (Toluene, ~111 °C) |

| Reaction Time | 4 - 8 hours |

| Catalyst | p-Toluenesulfonic acid |

| Typical Yield | 70 - 85% |

| Physical Appearance | Colorless Oil |

| Boiling Point | ~130-135 °C at reduced pressure |

Visualizations

Diagram 1: Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The one-pot condensation of diethyl malonate, 2,2-dimethyl-1,3-propanediol, and a formaldehyde equivalent provides a straightforward route to this valuable synthetic intermediate. The detailed experimental protocol and quantitative data presented herein are intended to facilitate the successful application of this procedure in a research and development setting.

References

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate: A Comprehensive Technical Guide to its Role as a Malonic Acid Equivalent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate, a protected form of diethyl malonate, and its application as a malonic acid equivalent in organic synthesis. The 2,2-dimethyl-1,3-dioxane protecting group offers distinct advantages over traditional malonic esters, particularly in preventing undesired enolization and subsequent side reactions. This document details the synthesis of this key building block, its application in carbon-carbon bond formation through alkylation, and the subsequent deprotection and decarboxylation steps to yield substituted carboxylic acids. Experimental protocols, quantitative data, and reaction schemes are provided to enable researchers to effectively utilize this versatile reagent in the development of complex molecules and active pharmaceutical ingredients.

Introduction

Malonic esters are fundamental C2 synthons in organic chemistry, widely employed for the synthesis of carboxylic acids and other functionalized molecules. The acidic methylene proton of diethyl malonate allows for facile deprotonation and subsequent alkylation. However, the presence of this acidic proton can also lead to undesired side reactions, such as poly-alkylation or self-condensation. To circumvent these issues, protection of the malonic ester is a crucial strategy. This compound serves as a valuable protected malonic acid equivalent, wherein the central carbon is part of a stable six-membered cyclic ketal. This structural feature effectively blocks the acidic proton, allowing for clean, controlled synthetic transformations.

This guide will cover the synthesis of this compound and its subsequent use in a typical synthetic sequence involving alkylation, hydrolysis, and decarboxylation, thereby demonstrating its utility as a robust malonic acid equivalent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 51335-75-2 | [1] |

| Molecular Formula | C₁₂H₂₀O₆ | [1] |

| Molecular Weight | 260.28 g/mol | [1] |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity | ≥98% | [2] |

Synthesis of this compound

General Experimental Protocol: Ketalization

The reaction involves the acid-catalyzed ketalization of diethyl bis(hydroxymethyl)malonate with acetone or its equivalent, 2,2-dimethoxypropane.

References

An In-depth Technical Guide to Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (CAS No. 51335-75-2) is a heterocyclic organic compound.[1][2][3][4] Compounds of this class, featuring a 1,3-dioxane ring, are valuable intermediates in organic synthesis. The presence of two sterically hindered diethyl ester groups makes this molecule a versatile building block for the synthesis of more complex molecules, potentially in the development of novel pharmaceuticals and materials. The rigid 1,3-dioxane scaffold can serve as a non-aromatic spacer in drug design.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, as sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51335-75-2 |

| Canonical SMILES | CCOC(=O)C1(COC(OC1)(C)C)C(=O)OCC |

| InChI | InChI=1S/C12H20O6/c1-5-15-9(13)12(10(14)16-6-2)7-17-11(3,4)18-8-12/h5-8H2,1-4H3 |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

| Exact Mass | 260.125988 g/mol |

| Monoisotopic Mass | 260.125988 g/mol |

Proposed Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a plausible method is the acid-catalyzed acetalization of diethyl malonate with 2,2-dimethoxypropane.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Diethyl malonate

-

2,2-dimethoxypropane

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Anhydrous toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.0 eq), 2,2-dimethoxypropane (1.2 eq), and anhydrous toluene.

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These are computational predictions and should be used as a reference for experimental verification.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 4H | -O-CH₂ -CH₃ |

| ~3.95 | s | 4H | -O-CH₂ -C-CH₂ -O- |

| ~1.40 | s | 6H | -C(CH₃ )₂ |

| ~1.25 | t | 6H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O |

| ~98 | -O-C (CH₃)₂-O- |

| ~68 | -O-CH₂ -C-CH₂ -O- |

| ~62 | -O-CH₂ -CH₃ |

| ~55 | -C -(COOEt)₂ |

| ~24 | -C(CH₃ )₂ |

| ~14 | -O-CH₂-CH₃ |

Expected Infrared (IR) Spectroscopy Features

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2850 | C-H stretch (alkane) |

| ~1750-1730 | C=O stretch (ester) |

| ~1250-1000 | C-O stretch (ester and acetal) |

Expected Mass Spectrometry Features

-

Molecular Ion (M⁺): m/z = 260.13

-

Key Fragmentation Peaks: Loss of ethoxy group (-OCH₂CH₃, m/z = 215), loss of an ester group (-COOCH₂CH₃, m/z = 187), and fragmentation of the dioxane ring.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Proposed synthesis and characterization workflow.

Potential Application as a Synthetic Intermediate

This diagram illustrates how this compound could be used as a building block in the synthesis of a more complex, biologically relevant scaffold, such as a spirocyclic compound.

Caption: Potential synthetic utility as an intermediate.

References

Technical Guide: Physical Properties of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. Its rigid dioxane core, substituted with two sterically demanding ethyl carboxylate groups, makes it an interesting scaffold for the design of novel molecules. This guide provides a summary of its known physical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Physical and Chemical Properties

Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | PubChem[1] |

| Molecular Weight | 260.28 g/mol | PubChem[1] |

| Appearance | Off-white to slight yellow solid | Changzhou Ansciep Chemical Co.,Ltd.[2] |

| XLogP3 | 0.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

| Exact Mass | 260.12598835 Da | PubChem (Computed)[1] |

| Complexity | 293 | PubChem (Computed)[1] |

| Polar Surface Area | 71.1 Ų | PubChem (Computed)[1] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via an acid-catalyzed acetalization reaction between diethyl 2,2-dihydroxytoluene (diethyl ketomalonate) and 2,2-dimethyl-1,3-propanediol. This reaction is a standard method for the formation of 1,3-dioxane rings.

Experimental Protocol: Acid-Catalyzed Acetalization

Objective: To synthesize this compound from diethyl ketomalonate and 2,2-dimethyl-1,3-propanediol.

Materials:

-

Diethyl ketomalonate (1.0 eq)

-

2,2-dimethyl-1,3-propanediol (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add diethyl ketomalonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Add a sufficient volume of toluene to dissolve the reactants.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthesis of this compound.

References

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate could be located. The following information is compiled from data on structurally similar compounds, including 1,3-dioxane derivatives and dialkyl dicarboxylates. This guide should be used for informational purposes only and does not replace a formal risk assessment. Always consult with a qualified safety professional before handling this chemical.

Introduction

This compound is a complex organic molecule incorporating a 1,3-dioxane heterocyclic ring and two ethyl ester functional groups. Its structural features suggest potential applications in organic synthesis and medicinal chemistry. Due to the absence of a dedicated Safety Data Sheet, this guide provides a comprehensive overview of its anticipated safety and handling requirements based on the known properties of its constituent chemical groups.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | - |

| Molecular Weight | 260.28 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Inferred |

Hazard Identification and Classification (Inferred)

Based on the analysis of its functional groups (1,3-dioxane and diethyl dicarboxylate), the following hazards are anticipated.

GHS Hazard Classification (Predicted):

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 4 (Combustible Liquid) |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: The toxicological effects of ingestion are unknown.

Potential Environmental Effects:

The environmental fate and ecotoxicity of this compound have not been determined. However, it is good practice to prevent its release into the environment.

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

Caption: First Aid Procedures for Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards Arising from the Chemical: The compound is expected to be a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. As a 1,3-dioxane (a cyclic acetal), it may be sensitive to strong acids, which can catalyze its hydrolysis.

-

Chemical Stability: Expected to be stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.

-

Conditions to Avoid: Avoid heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Toxicological and Ecotoxicological Information (Data Gaps)

There is a significant lack of specific toxicological and ecotoxicological data for this compound. Studies on structurally related 1,3-dioxane and 1,3-dioxolane derivatives have shown a range of effects from low toxicity to skin and eye irritation. Without specific data, it is prudent to handle this compound with care, assuming it may have irritant properties.

Disposal Considerations

Dispose of waste chemical in accordance with all applicable local, state, and federal regulations. Do not dispose of it in drains or the environment.

Conclusion

While a comprehensive safety profile for this compound is not currently available, a conservative approach to its handling is warranted based on the known hazards of its constituent functional groups. Adherence to the general safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. A thorough, substance-specific risk assessment should always be performed before commencing any new experimental work with this compound.

Methodological & Application

Application Notes and Protocols: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines the reactivity of a malonic ester with a protected diol functionality, offering a unique building block for the synthesis of complex molecular architectures. The 1,3-dioxane ring serves as a stable protecting group for a 2,2-disubstituted-1,3-propanediol, which can be deprotected under acidic conditions to reveal the diol. This allows for sequential chemical transformations on the malonate and the diol moieties.

These application notes provide an overview of the utility of this compound and detailed protocols for its key transformations.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 51335-75-2[1] |

| Molecular Formula | C₁₂H₂₀O₆[1] |

| Molecular Weight | 260.28 g/mol [1] |

| Appearance | Off-white to slight yellow solid |

| Purity | ≥98% |

Applications in Organic Synthesis

The unique structure of this compound allows for several synthetic applications:

-

As a Protected Malonic Ester: The core reactivity of the malonate ester is retained, allowing for alkylation, acylation, and condensation reactions at the α-position. The bulky dioxane group can influence the stereoselectivity of these reactions.

-

Precursor to Substituted 1,3-Propanediols: Following transformations at the ester functionalities, the dioxane can be deprotected to yield highly functionalized 1,3-propanediols.

-

Synthesis of Heterocycles: This compound is an excellent precursor for the synthesis of various heterocyclic systems, including barbiturates and other pyrimidine derivatives.[2] The protected diol can be carried through the synthesis and deprotected at a later stage.

-

Polymer Chemistry: The corresponding diacid or diol derived from this molecule can be used as a monomer in the synthesis of polyesters and other polymers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from diethyl malonate and 2,2-dimethyl-1,3-propanediol, a common method for the formation of such cyclic ketals.

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

Diethyl malonate

-

2,2-Dimethyl-1,3-propanediol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add diethyl malonate (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Illustrative Quantitative Data:

| Reactant | Molar Ratio | Solvent | Catalyst | Temperature | Yield (%) |

| Diethyl Malonate | 1.0 | Toluene | p-TsOH | Reflux | 85-95 |

| 2,2-Dimethyl-1,3-propanediol | 1.1 | Toluene | p-TsOH | Reflux | 85-95 |

Protocol 2: Alkylation of this compound

This protocol outlines a general procedure for the alkylation of the α-carbon of the malonate moiety.

Reaction Workflow:

Caption: Workflow for alkylation.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Illustrative Quantitative Data for Alkylation:

| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Benzyl Bromide | NaH | THF | 0 °C to RT | 4 | 88 |

| Ethyl Iodide | NaH | THF | 0 °C to RT | 6 | 82 |

| Allyl Bromide | NaH | THF | 0 °C to RT | 3 | 91 |

Protocol 3: Deprotection of the Dioxane Ring

This protocol describes the acidic hydrolysis of the dioxane protecting group to reveal the diol functionality.

Logical Relationship:

Caption: Deprotection of the dioxane.

Materials:

-

Substituted this compound (from Protocol 2)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the protected compound (1.0 eq) in a mixture of THF and 1 M HCl (e.g., 3:1 v/v).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude diol can be purified by column chromatography or recrystallization.

Illustrative Deprotection Conditions and Yields:

| Substrate | Acid | Solvent | Temperature | Time (h) | Yield (%) |

| Benzyl-substituted malonate | 1 M HCl | THF | RT | 2 | 95 |

| Ethyl-substituted malonate | 1 M HCl | THF | RT | 3 | 92 |

Protocol 4: Synthesis of a Barbiturate Derivative

This protocol illustrates the use of this compound in the synthesis of a barbiturate derivative, a class of compounds with important pharmacological activities.[2]

Signaling Pathway (Reaction Sequence):

Caption: Pathway to barbiturate diols.

Materials:

-

Alkylated this compound (from Protocol 2)

-

Urea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1 M Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve sodium metal (2.2 eq) in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add urea (1.1 eq) followed by the alkylated malonate (1.0 eq).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with 1 M HCl to precipitate the protected barbiturate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The protected barbiturate can then be deprotected using Protocol 3 to yield the final barbiturate diol.

Illustrative Yields for Barbiturate Synthesis:

| Alkylated Malonate | Condensation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |

| Benzyl-substituted | 75 | 95 | 71 |

| Ethyl-substituted | 80 | 92 | 74 |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its use in a range of important transformations, including alkylation, deprotection, and the synthesis of heterocyclic compounds. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and applications to achieve the best possible outcomes. The provided data and diagrams serve as a guide for the experimental design and execution of these powerful synthetic methods.

References

Application Notes and Protocols: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate is a chemical compound belonging to the family of 1,3-dioxanes. While specific literature detailing its direct application as a protecting group is scarce, its structure suggests a combination of functionalities well-known in organic synthesis. This document provides a comprehensive overview of the chemistry of its core structural components: the 2,2-dimethyl-1,3-dioxane (acetonide) moiety, widely used for diol protection, and the diethyl malonate fragment, a versatile precursor in C-C bond formation. Furthermore, we will draw parallels with the highly reactive and structurally similar Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to infer potential reactivity.

Part 1: The 2,2-Dimethyl-1,3-dioxane Moiety as a Protecting Group for 1,3-Diols

The 2,2-dimethyl-1,3-dioxane structure, also known as an acetonide or isopropylidene ketal, is a common and robust protecting group for 1,2- and 1,3-diols.[1][2] Its formation is a reversible acid-catalyzed reaction between a diol and acetone or an acetone equivalent like 2,2-dimethoxypropane.

Key Features:

-

Stability: Acetonides are stable to a wide range of reagents, including bases, nucleophiles, hydrides, and mild oxidizing and reducing agents.[3]

-

Introduction (Protection): The protection of 1,3-diols is typically achieved by reacting the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.

-

Removal (Deprotection): The acetonide group is readily cleaved by treatment with aqueous acid.[1]

Experimental Protocol: General Procedure for Acetonide Protection of a 1,3-Diol

Materials:

-

1,3-diol

-

2,2-dimethoxypropane

-

Anhydrous solvent (e.g., acetone, dichloromethane, or DMF)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the 1,3-diol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of 2,2-dimethoxypropane (typically 2-5 equivalents).

-

Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected diol.

-

Purify the product by flash column chromatography if necessary.

Experimental Protocol: General Procedure for Acetonide Deprotection

Materials:

-

Acetonide-protected diol

-

Solvent (e.g., methanol, ethanol, or a mixture of THF and water)

-

Aqueous acid (e.g., 1 M HCl, 10% aqueous acetic acid, or a solid-supported acid resin)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the acetonide-protected diol in the chosen solvent in a round-bottom flask.

-

Add the aqueous acid. The reaction can be performed at room temperature or with gentle heating to accelerate the cleavage.

-

Monitor the reaction progress by TLC.

-

Once the deprotection is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

-

If a water-miscible organic solvent was used, it may need to be removed under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected diol.

-

Purify the product by recrystallization or column chromatography if necessary.

Table 1: Comparison of Common Conditions for Acetonide Protection and Deprotection

| Step | Reagents and Conditions | Typical Yield |

| Protection | 2,2-dimethoxypropane, cat. p-TsOH, acetone, room temp. | >90% |

| Acetone, cat. H2SO4, room temp. | Variable, often requires water removal | |

| Deprotection | 80% Acetic acid in water, room temp. to 40 °C | >90% |

| 1 M HCl in THF/water, room temp. | >95% |

Part 2: The Chemistry of Diethyl Malonate and Meldrum's Acid: Analogs for Reactivity

While this compound itself is not extensively documented as a synthetic reagent, its core reactivity can be inferred from its structural similarity to diethyl malonate and Meldrum's acid.

Diethyl Malonate: A Classic Carbon Nucleophile

Diethyl malonate is a widely used reagent in organic synthesis, primarily as a source of a stabilized carbanion for the formation of C-C bonds.[4] The methylene protons between the two ester groups are acidic (pKa ≈ 13) and can be readily removed by a base to form an enolate.

Key Reactions:

-

Alkylation: The enolate of diethyl malonate can be alkylated with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides yields acylated products.

-

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Meldrum's Acid: A Highly Acidic and Versatile Reagent

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic analog of malonic acid with exceptionally high acidity (pKa ≈ 4.97).[5] This high acidity is attributed to the rigid cyclic structure that restricts the conformation of the molecule.[6]

Key Applications:

-

Knoevenagel Condensation: Meldrum's acid readily undergoes condensation with aldehydes and ketones.[7]

-

Acylation and Alkylation: Similar to diethyl malonate, the C5 position can be acylated and alkylated.[5]

-

Generation of Ketenes: Pyrolysis of Meldrum's acid derivatives generates highly reactive ketene intermediates.[7]

Inference for this compound:

Based on the chemistry of diethyl malonate, it is plausible that the C5 position of this compound could be deprotonated with a strong base to form an enolate. This enolate could then participate in alkylation or acylation reactions. However, the acidity of the C5 protons is expected to be lower than that of Meldrum's acid due to the absence of the dione system. The 1,3-dioxane ring would likely remain stable under these basic conditions.

Visualizing the Chemical Logic

Protection and Deprotection Workflow

Caption: General workflow for the protection of a 1,3-diol as an acetonide and its subsequent deprotection.

Inferred Reactivity Pathway

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Reactions of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key chemical transformations of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This versatile building block, featuring a protected diol and two reactive ester functionalities, serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 51335-75-2 |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Core Reactions and Applications

This compound is a malonic ester derivative where the alpha-carbon is part of a six-membered dioxane ring. This structure allows for several key reactions:

-

Synthesis: Preparation from diethyl malonate and a protected acetone equivalent.

-

Hydrolysis: Conversion of the diethyl ester to the corresponding dicarboxylic acid.

-

Reduction: Reduction of the ester groups to primary alcohols.

-

Decarboxylation: Removal of one of the ester groups to yield a mono-esterified dioxane.

These reactions open pathways to a variety of functionalized 1,3-diol derivatives upon deprotection of the acetal.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound via a condensation reaction between diethyl malonate and 2,2-dimethoxypropane, which serves as an acetone equivalent.

Experimental Protocol

Materials:

-

Diethyl malonate

-

2,2-dimethoxypropane

-

Para-toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add diethyl malonate (1.0 eq), 2,2-dimethoxypropane (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

-

Continue refluxing until no more methanol is collected, indicating the reaction is complete (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Illustrative Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Typical Yield |

| Diethyl malonate | 2,2-dimethoxypropane | p-TSA | Toluene | 4-8 hours | 85-95% |

Experimental Workflow

Caption: Synthesis of this compound.

Hydrolysis to 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylic Acid

This protocol outlines the base-catalyzed hydrolysis (saponification) of the diethyl ester to the corresponding dicarboxylic acid.

Experimental Protocol

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of potassium hydroxide (2.5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to pH 1-2 by the slow addition of concentrated HCl with stirring.

-

A white precipitate of the dicarboxylic acid should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Illustrative Quantitative Data

| Reactant | Reagent | Solvent | Reaction Time | Typical Yield |

| This compound | KOH | Ethanol/H₂O | 2-4 hours | >90% |

Experimental Workflow

Caption: Hydrolysis of this compound.

Reduction to 2,2-dimethyl-1,3-dioxane-5,5-dimethanol

This protocol describes the reduction of the two ester groups to primary alcohols using lithium aluminum hydride (LiAlH₄).[1][2]

Experimental Protocol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous NaOH solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried round-bottom flask with a reflux condenser and dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-2.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-